5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-methyl-2-pyrazin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-6-4-13-9(14-8(6)10(15)16)7-5-11-2-3-12-7/h2-5H,1H3,(H,15,16) |
InChI Key |
ZDBSJBLLSXNWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrazine and pyrimidine precursors. One common method includes the reaction of 2-aminopyrazine with 2,4-dichloro-5-methylpyrimidine under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 5 of the pyrimidine ring undergoes oxidation to form a carboxylic acid derivative. This reaction is critical for introducing additional functional groups.
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 2-(Pyrazin-2-yl)pyrimidine-4,5-dicarboxylic acid | Requires elevated temperatures | |
| CrO₃ (H₂SO₄ catalysis) | Same as above | Faster kinetics, higher yield |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the methyl group first converting to a hydroxyl intermediate before full oxidation to the carboxylic acid.
Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at position 2 (pyrazine-attached) or position 4 (carboxylic acid site).
Halogenation
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| PCl₅ (reflux in POCl₃) | 4-Chlorocarbonyl derivative | 60–75% | |
| SOCl₂ (DMF catalysis) | Acid chloride intermediate | >80% |
Amination
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₃ (ethanol, 60°C) | 4-Carboxamide derivative | 50–65% | |
| R-NH₂ (DCC coupling) | N-Alkyl/aryl carboxamides | 70–85% |
Key Observation : The carboxylic acid group at position 4 is highly reactive toward nucleophiles, enabling derivatization for drug-discovery applications .
Decarboxylation
Decarboxylation under acidic or thermal conditions removes the carboxylic acid group, producing 5-methyl-2-(pyrazin-2-yl)pyrimidine.
| Reagents/Conditions | Product | Temperature | Source |
|---|---|---|---|
| H₂SO₄ (reflux) | 5-Methyl-2-(pyrazin-2-yl)pyrimidine | 110–130°C | |
| NaOH (pyrolysis) | Same as above | 200°C |
Application : This reaction simplifies the scaffold for further functionalization .
Condensation and Cyclization
The compound participates in cyclocondensation with amines or carbonyl compounds to form fused heterocycles.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 1,2-Diaminobenzene (H₂O, 90°C) | Pyrimido[1,2-a]benzimidazole derivative | 55% | |
| Thiourea (EtOH, HCl catalysis) | Thiazolo[3,2-a]pyrimidine analog | 48% |
Significance : These reactions expand structural diversity for bioactivity optimization .
Esterification
The carboxylic acid group reacts with alcohols to form esters, enhancing solubility or enabling prodrug design.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| MeOH (H₂SO₄ catalysis) | Methyl ester | 85% | |
| BnOH (DCC/DMAP) | Benzyl ester | 78% |
Utility : Ester derivatives are intermediates for further synthetic modifications.
Key Research Findings
-
Biological Relevance : Derivatives of this compound show potential as kinase inhibitors due to the pyrazine-pyrimidine hybrid structure .
-
Thermal Stability : Decarboxylation occurs efficiently above 110°C, making it a strategic step in industrial synthesis .
-
Solubility Profile : Esterification significantly improves lipid solubility, aiding in pharmacokinetic optimization .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications, facilitating the development of novel materials with unique properties.
Reactivity and Transformations
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo several reactions:
- Oxidation: The methyl group can be oxidized to form a carboxylic acid.
- Reduction: Nitro groups, if present, can be reduced to amines.
- Substitution: Halogen atoms on the pyrimidine ring can be replaced with nucleophiles.
Biological Applications
Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor, particularly in cancer research. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle, by binding to its active site and preventing substrate phosphorylation. This mechanism suggests its utility in developing anticancer therapies.
Therapeutic Properties
The compound has been investigated for its anti-inflammatory and anti-cancer activities. Studies indicate that it may possess therapeutic properties that could be leveraged in treating various diseases, particularly those involving cellular proliferation and inflammation .
Industrial Applications
Development of Novel Materials
In industrial settings, this compound is utilized in creating advanced materials such as metal-organic frameworks (MOFs). These frameworks are valuable for catalysis and gas storage applications, showcasing the compound's versatility beyond traditional chemical synthesis.
Case Study 1: Anticancer Activity
A study focused on the inhibition of CDK2 demonstrated that derivatives of this compound exhibited significant potency against cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions at the 5-position enhanced inhibitory activity, making it a promising candidate for further development in cancer therapeutics .
Case Study 2: Material Science
Research into the use of this compound in creating MOFs revealed that its incorporation improved the stability and efficiency of gas storage systems. The unique properties of the compound allowed for better interaction with metal ions, leading to enhanced catalytic performance in various reactions .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Facilitates novel compound development |
| Biological Research | Enzyme inhibitor (CDK2) | Potential anticancer activity |
| Therapeutics | Anti-inflammatory and anti-cancer properties | Promising therapeutic candidate |
| Industrial Materials | Metal-organic frameworks (MOFs) | Enhanced catalytic performance |
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, by binding to its active site and preventing substrate phosphorylation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features, molecular formulas, and molecular weights of analogous pyrimidine-carboxylic acid derivatives:
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., bromo in ) increase reactivity for cross-coupling reactions, whereas electron-donating groups (e.g., methyl in ) enhance stability.
- Bulky substituents like pyridin-4-yl ( ) or cyclopropyl ( ) may sterically hinder interactions but improve target specificity in drug design.
- Molecular Weight : The target compound likely has a higher molecular weight (~230–250 g/mol) due to the pyrazine ring, positioning it between simpler analogs (e.g., ) and complex derivatives ( ).
Functional and Application Differences
- Medicinal Chemistry :
- Synthetic Utility :
Biological Activity
5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antiviral, and anticancer properties, along with relevant research findings and case studies.
Structural Characteristics
The compound features a pyrimidine ring substituted with a pyrazinyl group and a carboxylic acid functional group . This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have reported:
- In vitro Activity : The compound has shown activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL for related pyrimidine compounds .
- Mechanism of Action : The antimicrobial effect is believed to result from the inhibition of essential bacterial enzymes and disruption of cell wall synthesis.
2. Anti-inflammatory Properties
Pyrimidine derivatives are also noted for their anti-inflammatory effects:
- Inhibition of COX Enzymes : Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Research Findings : In animal models, compounds similar to this compound demonstrated reduced paw edema in carrageenan-induced inflammation assays .
3. Antiviral Activity
The antiviral potential of pyrimidine derivatives has been extensively studied:
- HCV Inhibition : Some derivatives have shown promising results against hepatitis C virus (HCV), with IC50 values indicating effective inhibition of viral replication .
- Mechanisms : The antiviral action is often attributed to the ability of these compounds to interfere with viral polymerases and other critical viral proteins.
4. Anticancer Effects
The anticancer properties of pyrimidines are well-documented:
- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis .
- Structure Activity Relationship (SAR) : Research has indicated that specific substitutions on the pyrimidine ring enhance anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5-Methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid?
The synthesis typically involves multi-step condensation reactions. For example, pyrimidine-carboxylic acid derivatives are often synthesized via cyclocondensation of pyrazine amines with β-keto esters or via palladium-catalyzed cross-coupling reactions. A common approach includes functionalizing pyrazine precursors with methyl and pyrimidine-carboxylic acid groups under reflux conditions in solvents like DMF or toluene, followed by acid-catalyzed cyclization .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm regiochemistry and substituent positions.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for research-grade material) .
- Mass Spectrometry (HRMS/ESI-MS) for molecular weight validation.
- X-ray Crystallography (if single crystals are obtainable) to resolve structural ambiguities .
Q. What solvents are suitable for solubility testing?
Polar aprotic solvents (e.g., DMSO, DMF) are often effective due to the compound’s carboxylic acid and heteroaromatic moieties. For non-polar applications, toluene or dichloromethane may be used with sonication. Preliminary solubility can be inferred from analogs like 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, which shows moderate solubility in DMSO .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Catalyst Screening : Palladium (e.g., Pd(OAc)₂) or copper catalysts for cross-coupling steps, as seen in pyrimidine-piperazine carboxylate synthesis .
- Temperature Modulation : Elevated temperatures (80–120°C) enhance cyclization efficiency but may require inert atmospheres to prevent decomposition.
- Solvent Selection : Polar solvents (e.g., DMF) improve intermediate solubility, while toluene minimizes side reactions in hydrophobic steps .
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
Q. What approaches are used to investigate structure-activity relationships (SAR) for biological activity?
SAR studies require:
- Analog Synthesis : Modify substituents (e.g., methyl, pyrazine) while retaining the pyrimidine-carboxylic acid core.
- Biological Assays : Test analogs against target receptors (e.g., metabotropic glutamate receptors) using in vitro binding assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and guide structural refinements .
Q. How can impurities in the final product be identified and mitigated?
- LC-MS/MS detects trace impurities (e.g., unreacted intermediates or byproducts).
- Recrystallization from ethanol/water mixtures improves purity.
- Column Chromatography (silica gel, ethyl acetate/hexane gradient) separates closely related derivatives .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy.
- Follow MedChemExpress safety guidelines: avoid inhalation/ingestion and store at room temperature in sealed containers .
Q. How can computational tools aid in experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
